Potassium 2,5-dichlorobenzoate

Description

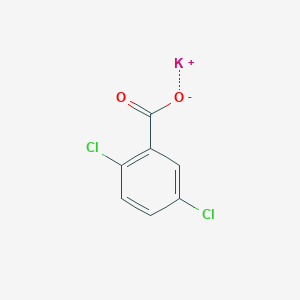

Potassium 2,5-dichlorobenzoate (chemical formula: C₇H₃Cl₂O₂K) is a salt derived from 2,5-dichlorobenzoic acid (2,5-DCBA), where the carboxylic acid group is deprotonated and complexed with a potassium ion. This compound is structurally characterized by chlorine substituents at the 2- and 5-positions of the benzene ring. For instance, methyl 2,5-dichlorobenzoate (CAS 2905-69-3) has a melting point of 37–40°C, molecular weight of 205.03 g/mol, and a density of 1.643 Mg·m⁻³ . The potassium salt’s reactivity and stability are influenced by its ionic nature, making it suitable for applications in agrochemical synthesis and microbial degradation studies .

Properties

CAS No. |

184637-62-5 |

|---|---|

Molecular Formula |

C7H3Cl2KO2 |

Molecular Weight |

229.10 g/mol |

IUPAC Name |

potassium;2,5-dichlorobenzoate |

InChI |

InChI=1S/C7H4Cl2O2.K/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |

InChI Key |

ZFTJHOCQKUMVNQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[K+] |

Origin of Product |

United States |

Preparation Methods

Phosgenation of p-Dichlorobenzene

- Process : p-Dichlorobenzene is reacted with phosgene to form 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed to yield 2,5-dichlorobenzoic acid.

- Reaction Conditions : Controlled temperature and hydrolysis conditions are critical to maximize yield and purity.

- Yield : High yields (~97%) have been reported under optimized conditions involving cobalt(II) naphthenate as a catalyst and diisobutyl adipate as solvent at 78 °C for 2 hours.

Alternative Synthetic Routes

Physical and Chemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C7H4Cl2O2 |

| Molecular Weight | 191.01 g/mol |

| Melting Point | 151-154 °C |

| Solubility in Water | <0.1 g/100 mL at 19 °C |

| Stability | Stable under normal storage |

| Form | White to beige powder |

These properties influence the choice of solvents and reaction conditions during synthesis.

Conversion to this compound

The potassium salt is prepared by neutralizing 2,5-dichlorobenzoic acid with potassium hydroxide or potassium carbonate under controlled conditions.

Direct Neutralization Method

- Procedure : 2,5-Dichlorobenzoic acid is dissolved in water or a suitable solvent and reacted with potassium hydroxide or potassium carbonate.

- Conditions : Heating to 60-70 °C facilitates dissolution and reaction.

- Isolation : The potassium salt precipitates or remains in solution depending on conditions and is isolated by filtration and drying.

Industrial Scale Preparation Example

A documented industrial process involves:

- Dissolving 10.2 kg of this compound in 36 L water at 60-70 °C.

- Adding 25 kg of potassium N-(4-fluorophenyl) glycinate slowly.

- Heating to 80 °C, then adding potassium carbonate, copper bronze catalyst, and water.

- Refluxing overnight (~15 hours), cooling, adding activated charcoal, and filtering to obtain a crystalline product.

This process highlights the use of this compound as a reagent in further synthetic steps but also demonstrates its preparation and purification.

Summary Table of Preparation Methods

Research Findings and Notes

- The preparation of this compound is closely linked to the availability and purity of 2,5-dichlorobenzoic acid.

- The acid’s low solubility in water necessitates heating during neutralization.

- Industrial processes may incorporate additional reagents and catalysts for downstream synthetic applications, as seen in the copper-catalyzed reactions involving this compound.

- Stability and storage conditions are important; the acid and its potassium salt are stable under normal conditions but should be stored below 30 °C to maintain quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,5-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Oxidation Products: Oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction can result in the formation of alcohols or other reduced compounds.

Scientific Research Applications

Agricultural Applications

Herbicide Development

Potassium 2,5-dichlorobenzoate is primarily utilized as an intermediate in the synthesis of herbicides. It exhibits significant herbicidal properties against specific weed species while minimizing phytotoxicity to crops. The compound's structure allows it to interact effectively with plant biochemical pathways, making it a valuable component in herbicide formulations.

Case Study: Chloramben Synthesis

Chloramben, a selective herbicide used for controlling broadleaf weeds, is synthesized using this compound as a precursor. Research has shown that formulations including this compound provide effective weed control in various crops, including soybeans and corn.

Environmental Applications

Bioremediation

this compound plays a role in bioremediation efforts aimed at detoxifying environments contaminated with chlorinated compounds. Its structure allows for microbial degradation pathways to be utilized effectively by certain bacteria capable of metabolizing chlorinated benzoates .

Case Study: Microbial Degradation

In laboratory settings, studies have demonstrated that specific strains of Pseudomonas can degrade this compound under anaerobic conditions. This degradation process is crucial for restoring contaminated soils and water bodies affected by agricultural runoff containing chlorinated herbicides .

Organic Synthesis

Reactivity Studies

The compound serves as a valuable reagent in organic synthesis due to its ability to undergo various chemical reactions. It can participate in nucleophilic substitution reactions and serve as a building block for more complex organic molecules.

Case Study: Reaction Mechanisms

Research has focused on the reaction mechanisms involving this compound in the formation of novel organic compounds. These studies have highlighted its utility in synthesizing other functionalized aromatic compounds through electrophilic aromatic substitution reactions .

Toxicological Studies

Safety Assessments

Toxicological studies are essential for understanding the safety profile of this compound. Research indicates that while the compound exhibits biological activity, its toxicity levels are relatively low when used within regulated limits. Assessment studies have been conducted to evaluate its acute and chronic effects on non-target organisms .

Case Study: Ecotoxicological Impact

A study conducted on aquatic organisms revealed that this compound has minimal impact on fish and invertebrate populations at environmentally relevant concentrations. This finding supports its use in agricultural practices without significant ecological risks .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Chemicals | Intermediate for herbicide synthesis | Effective against broadleaf weeds |

| Environmental Remediation | Biodegradation of chlorinated compounds | Microbial strains can degrade it effectively |

| Organic Synthesis | Reagent for various chemical reactions | Useful in synthesizing complex organic molecules |

| Toxicological Studies | Safety assessments on non-target organisms | Low toxicity at regulated application levels |

Mechanism of Action

The mechanism of action of potassium 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physical and Chemical Properties of Selected Chlorobenzoates

*Data inferred from methyl ester analogs and related salts .

Key Observations :

- Steric and Electronic Effects : The position of chlorine substituents significantly impacts reactivity. For example, 2,5-DCBA exhibits a dihedral angle of 39.22° between the benzene ring and ester group in its methyl derivative, reducing resonance stabilization compared to planar analogs like 2,4-DCBA .

- Ionic vs. Ester Forms : Potassium 2,5-DCBA’s ionic nature enhances solubility in polar solvents compared to its ester or acid forms, which are more lipophilic .

Microbial Degradation Pathways and Efficiency

Table 2: Degradation Pathways and Microbial Strains for Chlorobenzoates

*Efficiency depends on environmental conditions (e.g., presence of plants, plasmid stability).

Key Findings :

- Plasmid-Dependent Degradation: P. fluorescens 2-79 RLD rapidly degrades 2,5-DCBA in planted soils (2–4 days) due to plasmid pPB111 stability, whereas degradation in non-planted soils takes >14 days .

- Substrate Specificity : Strains degrading 2,5-DCBA often metabolize 3,4- and 3,5-DCBA, suggesting overlapping enzymatic pathways . In contrast, 2,6-DCBA is recalcitrant in most systems due to steric hindrance .

- Inhibition Effects : Mixed chlorobenzoates (e.g., 2,5-DCB + 3,5-DCB) slow degradation rates, with 3-CB and 3,5-DCB inhibiting 2-CB degradation in soil consortia .

Enzyme Activity and Biodegradative Potential

Table 3: Enzyme Activities in Actinobacteria for Chlorobenzoate Degradation

| Substrate | Catechol 1,2-Dioxygenase (U/mg) | Gentisate 1,2-Dioxygenase (U/mg) |

|---|---|---|

| 2,5-DCBA | 80 | 85 |

| 2,6-DCBA | 40 | 469 |

| 3,5-DCBA | 0 | 0 |

| 4-Hydroxybenzoate | 94 | 162 |

Insights :

- Actinobacteria exhibit high gentisate 1,2-dioxygenase activity for 2,6-DCBA but negligible activity for 3,5-DCBA, highlighting positional isomer sensitivity .

- 2,5-DCBA degradation involves catechol 1,2-dioxygenase (80 U/mg), suggesting ortho-cleavage pathways dominate .

Environmental and Industrial Implications

- Phytoremediation : Plant roots enhance 2,5-DCBA degradation via rhizosphere effects, promoting plasmid stability in P. fluorescens .

- Toxicity : Methyl 2,5-DCB shows low phytotoxicity (germination inhibition <20% at 100 ppm), making it safer for agricultural applications .

- Synthetic Utility : Methyl 2,5-DCB serves as a precursor for pharmaceuticals and herbicides, with its crystal structure facilitating targeted synthesis .

Biological Activity

Potassium 2,5-dichlorobenzoate (K-DCB) is a chemical compound that has garnered attention in various fields, including environmental science, microbiology, and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a salt derived from 2,5-dichlorobenzoic acid. Its unique substitution pattern of chlorine atoms at the 2 and 5 positions significantly influences its chemical reactivity and biological activity. The compound is moderately soluble in water, which facilitates its interaction with biological systems .

Mechanisms of Biological Activity

1. Interaction with Biological Molecules:

K-DCB can interact with various biological targets, including enzymes and receptors. It has been shown to influence enzyme activities through competitive inhibition or substrate mimicry . For instance, it may act as a substrate for certain microbial enzymes involved in biodegradation processes.

2. Microbial Degradation:

Research indicates that K-DCB can enhance the mineralization of polychlorinated biphenyls (PCBs) when used in soil inoculated with specific chlorobenzoate-degrading bacteria such as Pseudomonas aeruginosa . This suggests its potential role in bioremediation efforts.

Toxicological Profile

K-DCB exhibits moderate toxicity to aquatic organisms and has been classified as having low mammalian toxicity . Its effects on non-target species and the environment are still under investigation, emphasizing the need for careful assessment in agricultural applications.

| Property | Value |

|---|---|

| Solubility | Moderately soluble in water |

| Mammalian Toxicity | Low |

| Aquatic Toxicity | Moderate |

Case Studies

Case Study 1: Biodegradation Enhancement

A study demonstrated that soils inoculated with K-DCB-utilizing bacteria showed significantly higher rates of PCB degradation compared to uninoculated controls. The presence of K-DCB facilitated the microbial community's ability to metabolize complex pollutants .

Case Study 2: Plant Growth Regulation

K-DCB has been explored as a potential plant growth regulator. Its application has shown varying effects on plant physiology, including alterations in growth patterns and stress responses under specific conditions .

Research Findings

Recent studies have focused on the broader implications of K-DCB in environmental microbiology:

- Enhanced Mineralization: Inoculation with K-DCB-utilizing strains led to a mineralization rate of up to 25.5% for PCBs, indicating its effectiveness as a co-substrate for enhancing biodegradation processes .

- Inhibition Studies: K-DCB has been implicated in inhibiting certain metabolic pathways in bacteria, which may affect their growth on alternative substrates . This highlights its dual role as both a substrate and an inhibitor.

Q & A

Q. What are the recommended synthetic routes for Potassium 2,5-dichlorobenzoate, and how can purity be optimized?

this compound is typically synthesized via esterification of 2,5-dichlorobenzoic acid followed by saponification. Key steps include:

- Esterification : React 2,5-dichlorobenzoic acid with methanol under acidic conditions (e.g., H₂SO₄) to form methyl 2,5-dichlorobenzoate (melting point: 37–40°C) .

- Saponification : Hydrolyze the ester using potassium hydroxide to yield the potassium salt.

Purity optimization : Use column chromatography or recrystallization (ethanol/water solvent system). Monitor purity via HPLC (>95% purity threshold) .

Q. How can the structural and physicochemical properties of this compound be characterized?

- X-ray crystallography : Determine crystal structure (triclinic system, space group P1) with lattice parameters a = 3.8452 Å, b = 7.0158 Å, c = 15.851 Å .

- Spectroscopy : Use FT-IR (C=O stretch ~1700 cm⁻¹) and Raman spectroscopy (Cl–C–Cl bending modes) .

- Thermal analysis : Differential scanning calorimetry (DSC) for melting point (152–157°C for the acid form) and decomposition profiles .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 212.99 g/mol | CAS 63891-98-5 |

| Solubility in Water | <0.1 g/100 mL at 19°C | Shake-flask method |

| Vapor Pressure (25°C) | ~0.0 mmHg | Knudsen effusion |

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s vibrational spectra?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) predict vibrational frequencies and molecular electrostatic potentials. Compare computed spectra with experimental FT-IR/Raman data to assign modes (e.g., C–Cl stretches at 600–800 cm⁻¹) .

Q. What experimental designs are effective for studying its environmental fate and biodegradation?

- Soil microcosms : Spike soil with 2,5-dichlorobenzoate and monitor microbial shifts via 16S rRNA TGGE profiling. Key degraders include Pseudomonas fluorescens and Cupriavidus necator .

- Rhizosphere stimulation : Use Phaseolus vulgaris (common bean) roots to enhance microbial degradation rates by 30–50% via root exudate-mediated cometabolism .

Q. How can contradictions in solubility and stability data be resolved?

- Controlled conditions : Measure solubility in deionized water at 298.15 K using UV-vis spectrophotometry (λ = 260 nm) to avoid organic solvent interference .

- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.